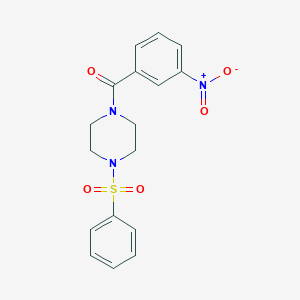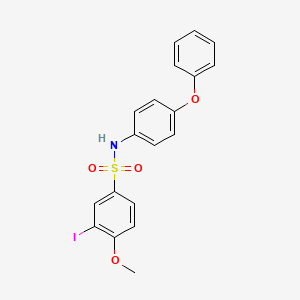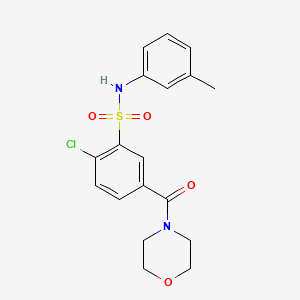
6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline
Übersicht
Beschreibung
6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline involves the inhibition of various enzymes and signaling pathways that are critical for cancer cell survival and proliferation. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving healthy cells unharmed.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, 6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline has also been studied for its effects on various biochemical and physiological processes. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to modulate immune system function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline in lab experiments is its potency and specificity. This compound has been shown to have a high degree of selectivity for cancer cells, making it an attractive candidate for targeted cancer therapy. However, one limitation of using this compound is its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on 6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline. One area of interest is the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of this compound. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in the treatment of cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
The compound 6-bromo-4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-2-(2-pyridinyl)quinoline has a wide range of potential scientific research applications. One of the most promising applications is in the field of cancer research, where this compound has been shown to have potent anti-cancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(6-bromo-2-pyridin-2-ylquinolin-4-yl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O/c25-18-8-9-21-19(13-18)20(14-23(27-21)22-7-3-4-11-26-22)24(29)28-12-10-16-5-1-2-6-17(16)15-28/h1-9,11,13-14H,10,12,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQCCAVJGGBFMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NC4=C3C=C(C=C4)Br)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B3503827.png)
![8-methoxy-5-(3-methoxybenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3503845.png)
![N~1~-cyclopentyl-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3503852.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~,N~1~-dimethyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3503855.png)

![N-(4-isopropylphenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B3503868.png)

![cyclohexyl{1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3503879.png)
![ethyl 4-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B3503881.png)
![ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-phenylglycyl}amino)benzoate](/img/structure/B3503884.png)
![ethyl 4-[({[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B3503891.png)
amino]benzoate](/img/structure/B3503893.png)
